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Compound of Interest

Compound Name: AKOS-22

Cat. No.: B15611334

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship
(SAR) of AKOS-22, a known inhibitor of the Voltage-Dependent Anion Channel 1 (VDAC1). By
targeting VDAC1, AKOS-22 and its analogs interfere with the process of mitochondrial outer
membrane permeabilization, a key event in apoptosis. This document summarizes the
quantitative biological data, details the experimental protocols used for its characterization, and
visualizes the relevant biological pathways and experimental workflows.

Core Compound: AKOS-22

AKOS-22, also known as AKOS 022, is a small molecule that has been identified as a direct
inhibitor of VDACL. It has been shown to prevent the oligomerization of VDACL1, a process
linked to the release of pro-apoptotic factors like cytochrome c from the mitochondria.

Structure-Activity Relationship and Lead
Optimization

Starting from the chemical scaffold of AKOS-22, a series of analogs were developed to
improve its potency and efficacy as a VDACL inhibitor. This led to the identification of VBIT-3
and VBIT-4, which demonstrated enhanced activity in preventing VDAC1 oligomerization and
subsequent apoptosis. The key structural modifications and their impact on biological activity
are summarized in the tables below.
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Quantitative Biological Data

The following tables summarize the in vitro activity of AKOS-22 and its optimized analogs,
VBIT-3 and VBIT-4.

Table 1: VDACL1 Binding Affinity

Binding Affinity (Kd) to

Compound Chemical Structure
VDAC1

1-(4-Chlorophenyl)-3-[4-[[4-
trifluoromethoxy)phenyllamino

AKOS-22 ( o y)phenyl 15.4 uM[1]
]-1-piperidinyl]-2,5-

pyrrolidinedione

1-(4-Chlorophenyl)-3-[4-[4-
VBIT-3 (trifluoromethoxy)phenoxy]pipe  31.3 puM[2]
ridin-1-yl]pyrrolidine-2,5-dione

1-(4-Chlorophenyl)-3-[4-[[4-
trifluoromethoxy)phenyllmeth

VBIT-4 ( ) ) ”y)p vl Y 17 uM[3][4]
lamino]piperidin-1-

yl]pyrrolidine-2,5-dione

Table 2: Inhibition of VDAC1 Oligomerization and Apoptosis in HEK-293 Cells

IC50 (VDAC1 IC50 (Cytochrome .
Compound . L IC50 (Apoptosis)
Oligomerization) c Release)

Not explicitly reported,

but linked to 3.3 - 3.6 UM (selenite-
AKOS-22 7.5 uM[5] _ o _

oligomerization induced)[5]; 7.5 puM[5]

inhibition.
VBIT-3 8.8 £ 0.56 pM[2] 6.6 £ 1.03 pM[2] 7.5+0.27 pM[2]
VBIT-4 1.9 £ 0.08 uMJ[3] 1.8 £ 0.24 uMJ[3] 2.9+ 0.12 uM[3]
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Signaling Pathway of VDAC1-Mediated Apoptosis

VDACL is a key protein in the outer mitochondrial membrane that regulates the passage of
ions and metabolites.[6] Under apoptotic stimuli, VDAC1 undergoes oligomerization, forming a
large pore that allows for the release of cytochrome ¢ from the intermembrane space into the
cytosol.[6] This event triggers the caspase cascade, leading to programmed cell death. AKOS-
22 and its analogs act by directly binding to VDAC1 and preventing this oligomerization step.
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Caption: VDAC1-mediated apoptotic signaling pathway.

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the replication and validation of
the findings.

VDAC1 Oligomerization Assay

This assay is designed to quantify the extent of VDAC1 oligomerization in cells following
treatment with apoptotic stimuli and/or VDACL1 inhibitors.
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Caption: Experimental workflow for VDACL1 oligomerization assay.
Methodology:

e Cell Culture and Treatment: HEK-293 cells are cultured to a suitable confluency. The cells
are then treated with an apoptosis-inducing agent (e.g., selenite) in the presence or absence
of the VDACL inhibitor (AKOS-22 or its analogs) for a specified duration.

o Cross-linking: The cells are treated with a cross-linking agent such as ethylene glycol
bis(succinimidyl succinate) (EGS) to covalently link proteins that are in close proximity,
thereby stabilizing VDACL1 oligomers.[5]

» Cell Lysis and Protein Quantification: The cells are lysed, and the total protein concentration
is determined using a standard protein assay (e.g., BCA assay).
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o SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated
by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose
or PVDF membrane.

e Immunodetection: The membrane is probed with a primary antibody specific for VDAC1,
followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

e Analysis: The protein bands corresponding to VDAC1 monomers and oligomers are
visualized using an enhanced chemiluminescence (ECL) detection system. The band
intensities are quantified using densitometry to determine the ratio of oligomeric to
monomeric VDACL1.

Cytochrome c Release Assay

This assay determines the amount of cytochrome c released from the mitochondria into the
cytosol, a hallmark of apoptosis.

Methodology:

o Cell Treatment and Fractionation: Cells are treated as described in the VDAC1
oligomerization assay. Following treatment, the cells are harvested and subjected to
subcellular fractionation to separate the cytosolic fraction from the mitochondrial fraction.

» Western Blotting: The protein concentration of the cytosolic fractions is determined, and
equal amounts of protein are analyzed by SDS-PAGE and Western blotting.

e Immunodetection: The membrane is probed with an antibody specific for cytochrome c.

e Analysis: The intensity of the cytochrome ¢ band in the cytosolic fraction is quantified to
assess the extent of its release from the mitochondria.

Conclusion

The structure-activity relationship studies of AKOS-22 have successfully identified key
chemical features that contribute to its inhibitory activity against VDAC1. The development of
more potent analogs, such as VBIT-4, demonstrates a clear path for the optimization of VDAC1
inhibitors. These compounds serve as valuable tools for studying the role of VDAC1 in
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apoptosis and hold therapeutic potential for diseases characterized by excessive programmed
cell death. The experimental protocols and pathways detailed in this guide provide a solid
foundation for researchers and drug development professionals working in this area.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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